molecular formula C11H19ClN4O B3027674 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1353984-88-9

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3027674
CAS No.: 1353984-88-9
M. Wt: 258.75
InChI Key: PMLWPSHONVCBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H19ClN4O. It is a pyrimidine derivative that features an ethoxy group at the 4-position and a 3-methylpiperazin-1-yl group at the 6-position. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Ethoxylation: An ethoxy group is introduced at the 4-position of the pyrimidine ring through an ethoxylation reaction.

    Piperazine Substitution: The 6-position of the pyrimidine ring is then substituted with a 3-methylpiperazin-1-yl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethoxy and piperazine groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride: This compound has a similar structure but includes a methylthio group at the 2-position.

    2-(1-piperazinyl)-4,6-dichloropyrimidine: This compound features a piperazine group and two chlorine atoms at the 4 and 6 positions.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C11H19ClN4O
Molecular Weight : 258.75 g/mol
CAS Number : 1353984-88-9

The compound features an ethoxy group at the 4-position and a 3-methylpiperazin-1-yl group at the 6-position, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in relation to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with various molecular targets involved in cancer progression .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. This interaction can modulate critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells. The exact molecular targets remain under investigation but may include enzymes related to tumor growth and metastasis .

Anticancer Activity

A study focused on the compound's efficacy against non-small cell lung cancer (NSCLC) highlighted its potential as an EGFR inhibitor. In vitro assays demonstrated that the compound could inhibit cell proliferation in NSCLC cell lines, suggesting a mechanism involving EGFR pathway modulation .

Antimicrobial Evaluation

In another study assessing antimicrobial activity, derivatives of pyrimidine compounds similar to this compound were tested against various pathogens. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) showing effectiveness against resistant strains of bacteria .

Data Table: Biological Activity Summary

Activity Target IC50/Effectiveness Reference
AnticancerNSCLC Cell LinesIC50 > 1 μM
AntimicrobialVarious Bacterial StrainsMIC range: 0.22 - 0.25 μg/mL
Enzyme InhibitionDNA Gyrase and DHFRIC50: 12.27 - 31.64 μM

Properties

IUPAC Name

4-ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-3-16-11-6-10(13-8-14-11)15-5-4-12-9(2)7-15;/h6,8-9,12H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLWPSHONVCBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCNC(C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353984-88-9
Record name Pyrimidine, 4-ethoxy-6-(3-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353984-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.